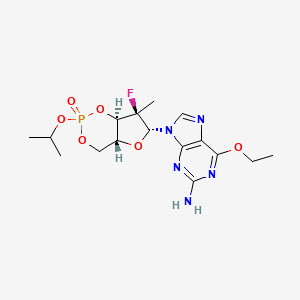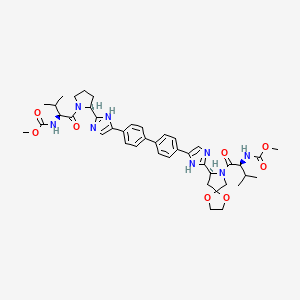
Unii-0JD3P48M9V
Übersicht
Beschreibung
GSK-2336805, also known as GSK-805; JNJ-56914845, is a HCV NS5A inhibitor potentially for the treatment of HCV infection. . GSK2336805 retained activity on chimeric replicons containing NS5A patient sequences from genotype 1 and patient and consensus sequences for genotypes 4 and 5 and part of genotype 6. Combination and cross-resistance studies demonstrated that GSK2336805 could be used as a component of a multidrug HCV regimen either with the current standard of care or in combination with compounds with different mechanisms of action that are still progressing through clinical development.
Wissenschaftliche Forschungsanwendungen
Nanoparticle Synthesis
The development of novel materials, including the synthesis of inorganic nanoparticles, is a key area of research in chemistry and material science. Studies have shown advancements in the liquid-phase syntheses of these nanoparticles, highlighting their significance in various industrial and technological applications, such as in the electronics industry (Cushing, Kolesnichenko, & O'Connor, 2004).
Thin Film Research
Research on thin films of UN and U2N3, prepared by reactive DC sputtering, has contributed significantly to the understanding of their electronic states and properties. This research is crucial in materials science, particularly in developing materials with specific electronic characteristics (Black et al., 2001).
Educational Programs in Scientific Research
Educational programs aimed at translating scientific research into practical innovations and ventures are crucial. Programs like the National Collegiate Inventors and Innovators Alliance focus on experiential learning in STEM and entrepreneurship, bridging the gap between academic research and real-world applications (Giordan et al., 2011).
Nanosatellite Development
The University Nanosat Program (UNP) exemplifies the integration of academic research and practical application in aerospace. This program involves the development and deployment of student-built nanosatellites, contributing significantly to space research and education (Hunyadi et al., 2004).
Collaborative Environments for Environmental Modeling
Developing collaborative working environments for large scientific applications, like the Unified Air Pollution Model (UNI-DEM), is essential for remote development and data sharing among geographically dispersed scientists. This research enhances the efficiency and effectiveness of large-scale environmental modeling projects (Şahin et al., 2009).
Global Income Inequality Research
Standardizing databases for cross-national research, such as the Standardized World Income Inequality Database (SWIID), which standardizes the United Nations University database, enables more comprehensive and comparable research on global income inequality (Solt, 2009).
Uranium-Nitrogen-Oxygen Systems under Irradiation
Studies on the phase and defect evolution in uranium-nitrogen-oxygen systems under irradiation have significant implications for nuclear energy systems. This research provides valuable insights into the early stages of microstructure evolution under irradiation, which is crucial for the development of advanced nuclear fuels (He et al., 2021).
Wireless Communication Technologies
Developments in wireless communication technologies, such as dual-band front-ends operating in specific frequency bands, are a product of research in electrical and computer engineering. This research contributes to the advancement of wireless LAN, Wi-Fi, and Bluetooth technologies (Li, Quintal, & Kenneth, 2004).
Eigenschaften
CAS-Nummer |
1256390-53-0 |
|---|---|
Produktname |
Unii-0JD3P48M9V |
Molekularformel |
C42H52N8O8 |
Molekulargewicht |
796.926 |
IUPAC-Name |
methyl ((S)-1-((S)-8-(4-(4'-(2-((S)-1-((methoxycarbonyl)-L-valyl)pyrrolidin-2-yl)-1H-imidazol-4-yl)-[1,1'-biphenyl]-4-yl)-1H-imidazol-2-yl)-1,4-dioxa-7-azaspiro[4.4]nonan-7-yl)-3-methyl-1-oxobutan-2-yl)carbamate |
InChI |
InChI=1S/C42H52N8O8/c1-24(2)34(47-40(53)55-5)38(51)49-17-7-8-32(49)36-43-21-30(45-36)28-13-9-26(10-14-28)27-11-15-29(16-12-27)31-22-44-37(46-31)33-20-42(57-18-19-58-42)23-50(33)39(52)35(25(3)4)48-41(54)56-6/h9-16,21-22,24-25,32-35H,7-8,17-20,23H2,1-6H3,(H,43,45)(H,44,46)(H,47,53)(H,48,54)/t32-,33-,34-,35-/m0/s1 |
InChI-Schlüssel |
YMCAVGXTSCNFDE-BBACVFHCSA-N |
SMILES |
O=C(OC)N[C@@H](C(C)C)C(N([C@H](C1=NC(C2=CC=C(C3=CC=C(C4=CNC([C@H]5N(C([C@H](C(C)C)NC(OC)=O)=O)CCC5)=N4)C=C3)C=C2)=CN1)C6)CC76OCCO7)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
GSK-2336805; GSK 2336805; GSK2336805; GSK-805; JNJ-56914845; GSK805; JNJ56914845. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Ethyl-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B607710.png)
![1-[4-[6-[6-[2-(3-Fluorophenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazin-3-yl]pyridin-2-yl]pyridin-2-yl]piperidin-4-ol](/img/structure/B607711.png)

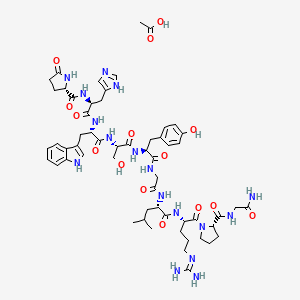
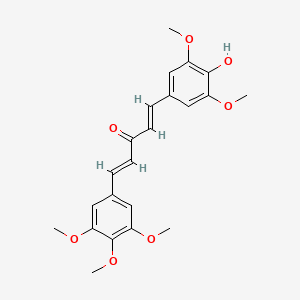
![3-(4-{[5-Fluoro-2-(4-methylphenyl)phenyl]methoxy}phenyl)propanoic acid](/img/structure/B607721.png)
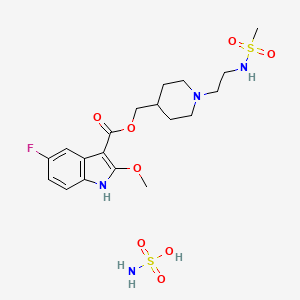
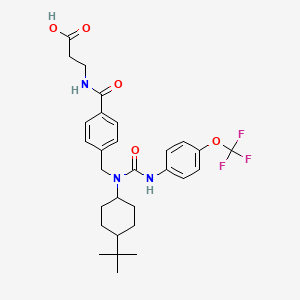
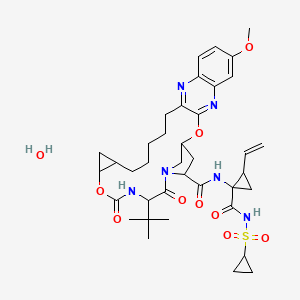
![(4-Difluoromethoxy-3-pyridin-2-ylethynyl-phenyl)-(5,7-dihydro-pyrrolo[3,4-b]pyridin-6-yl)-methanone](/img/structure/B607731.png)
![methyl 3-chloro-2-(2-{1-[(2-ethoxyphenyl)methyl]-1H-imidazol-2-yl}ethyl)-4,6-dihydroxybenzoate](/img/structure/B607732.png)
